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molecular formula C7H9NO2S B1630424 Ethyl 2-methylthiazole-4-carboxylate CAS No. 6436-59-5

Ethyl 2-methylthiazole-4-carboxylate

Cat. No. B1630424
M. Wt: 171.22 g/mol
InChI Key: QWWPUBQHZFHZSF-UHFFFAOYSA-N
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Patent
US08367696B2

Procedure details

To a solution of ethyl 2-methyl-1,3-thiazole-4-carboxylate (14.53 g) in MeCN (150 mL) was added NBS (22.66 g), followed by heating under reflux for 3 hours. To the reaction mixture was added NBS (7.55 g), followed by heating under reflux for 2 hours. Under ice-cooling, to the reaction mixture was added a saturated aqueous NaHCO3 solution, followed by stirring for 5 minutes, and then extraction with EtOAc. The organic layer was dried over MgSO4 and then concentrated under reduced pressure. The residue obtained was purified by silica gel column chromatography (hexane:EtOAc=from 100:0 to 60:40) to obtain ethyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate (8.52 g) as a yellow solid.
Quantity
14.53 g
Type
reactant
Reaction Step One
Name
Quantity
22.66 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
7.55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]=1.C1C(=O)N([Br:19])C(=O)C1.C([O-])(O)=O.[Na+]>CC#N>[Br:19][C:4]1[S:3][C:2]([CH3:1])=[N:6][C:5]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
14.53 g
Type
reactant
Smiles
CC=1SC=C(N1)C(=O)OCC
Name
Quantity
22.66 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
7.55 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling, to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extraction with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (hexane:EtOAc=from 100:0 to 60:40)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(N=C(S1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.52 g
YIELD: CALCULATEDPERCENTYIELD 40.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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